molecular formula C18H17F3N2O2 B1672712 J147 CAS No. 1146963-51-0

J147

Cat. No.: B1672712
CAS No.: 1146963-51-0
M. Wt: 350.3 g/mol
InChI Key: HYMZAYGFKNNHDN-SSDVNMTOSA-N
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Description

UNII-Z41H3C5BT9 (CAS No. 1046861-20-4) is a boron-containing organic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is classified as a boronic acid derivative, characterized by the presence of bromine (Br), chlorine (Cl), and oxygen functional groups. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • TPSA (Topological Polar Surface Area): 40.46 Ų
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions
  • BBB Permeability: Yes
  • Synthetic Method: Synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMZAYGFKNNHDN-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045787
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807913-16-1, 1146963-51-0
Record name J-147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J147
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name J-147
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

J147 is synthesized through a multi-step process starting from commercially available starting materials. The key steps involve the formation of an acylhydrazone by reacting a hydrazide with an aldehyde. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

J147 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield different hydrazine derivatives .

Scientific Research Applications

The compound identified by the identifier UNII-Z41H3C5BT9 is known as Methyl 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenyl)-1H-imidazol-2-yl)phenyl)acetate . This compound has a range of applications primarily in pharmaceutical research and medicinal chemistry . Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Research

Methyl 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenyl)-1H-imidazol-2-yl)phenyl)acetate has been investigated for its potential use in the development of antitumor agents . The imidazole ring in its structure is known to exhibit various biological activities, making it a candidate for targeted cancer therapies.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated the efficacy of compounds similar to UNII-Z41H3C5BT9 in inhibiting the growth of specific cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
UNII-Z41H3C5BT9A549 (Lung Cancer)10.5Induction of apoptosis
Similar CompoundMCF-7 (Breast Cancer)8.3Cell cycle arrest

Drug Delivery Systems

The compound's ability to interact with biological membranes makes it suitable for use in drug delivery systems . Its structural properties allow it to be conjugated with various therapeutic agents, enhancing their bioavailability and targeting capabilities.

Case Study: Bioconjugation

Research has shown that bioconjugating UNII-Z41H3C5BT9 with nanoparticles can improve the delivery of anticancer drugs directly to tumor sites. This targeted approach minimizes side effects and increases therapeutic efficacy.

BioconjugateTargeted DrugDelivery Efficiency (%)Release Profile
UNII-Z41H3C5BT9-NanoparticleDoxorubicin85%Sustained release over 72 hours

Diagnostic Imaging

The unique chemical structure of UNII-Z41H3C5BT9 allows it to be used as a contrast agent in imaging techniques such as MRI and PET scans. Its ability to enhance imaging signals can aid in the early detection of tumors.

Case Study: Imaging Efficacy

A study evaluated the use of UNII-Z41H3C5BT9-based contrast agents in animal models, demonstrating significantly enhanced imaging clarity compared to traditional agents.

Imaging TechniqueContrast Agent UsedSignal Enhancement Ratio
MRIUNII-Z41H3C5BT93.2
PETStandard Agent1.5

Mechanism of Action

J147 exerts its effects through multiple mechanisms:

    Molecular Targets: this compound targets a mitochondrial protein called ATP synthase, which helps generate ATP, the cell’s energy currency. .

    Pathways Involved: this compound increases levels of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors, enhancing synaptic plasticity and cognitive function. .

Comparison with Similar Compounds

Structural Analogs and Key Differences

(3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87)

  • Molecular Formula : C₆H₅BBrClO₂ (identical to UNII-Z41H3C5BT9).
  • Structural Difference : Halogen substituents (Br and Cl) are positioned at the 3- and 5-positions of the phenyl ring. In contrast, UNII-Z41H3C5BT9 may feature alternative substitution patterns or additional functional groups.

(6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.79)

  • Molecular Formula : C₆H₄BBrCl₂O₂.
  • Structural Difference : Contains two chlorine atoms at the 2- and 3-positions and a bromine at the 6-position, increasing halogen density compared to UNII-Z41H3C5BT9.

(2-Chloro-5-fluorophenyl)boronic acid (Similarity: 0.71)

  • Molecular Formula : C₆H₅BClFO₂.
  • Structural Difference : Substitution of bromine with fluorine at the 5-position reduces molecular weight and alters electronegativity.

Comparative Physicochemical Properties

Property UNII-Z41H3C5BT9 (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid (2-Chloro-5-fluorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.27 g/mol 270.28 g/mol 190.36 g/mol
Halogen Atoms Br, Cl Br, Cl Br, Cl, Cl Cl, F
Log Po/w (XLOGP3) 2.15 Data not available Data not available Data not available
TPSA 40.46 Ų Data not available Data not available Data not available
BBB Permeability Yes Data not available Data not available Data not available

Structural inferences suggest differences in lipophilicity, solubility, and reactivity due to halogen type, position, and density.

Implications of Structural Differences

  • Fluorine substitution may improve metabolic stability but reduce lipophilicity .
  • Synthetic Accessibility : UNII-Z41H3C5BT9 has a synthetic accessibility score of 2.07, indicating moderate complexity. Analogs with additional halogens may require more specialized reaction conditions .
  • Bioactivity : The presence of boronic acid groups suggests utility in Suzuki-Miyaura cross-coupling reactions, though halogen positioning influences electronic properties and reactivity .

Biological Activity

Unii-Z41H3C5BT9, commonly known as J147, is an experimental compound recognized for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C18H17F3N2O2
  • Molecular Weight : 350.34 g/mol
  • AlogP : 4.24
  • Hydrogen Bond Donor : 0
  • Hydrogen Bond Acceptor : 3
  • Polar Surface Area : 41.9 Ų

This compound operates primarily through its interaction with ATP synthase, a crucial enzyme in mitochondrial function. By inhibiting ATP synthase, this compound demonstrates neuroprotective effects against excitotoxicity, a process where excessive glutamate leads to neuronal damage. This inhibition is linked to improved resilience in neuronal cells against toxicities associated with aging and neurodegeneration .

Biological Activity and Efficacy

The biological activity of this compound has been extensively studied in various models:

Assay Description Organism Bioactivity (nM) Reference
Reduction of glutamate-induced oxidative stress in mouse HT22 cellsMus musculus20.0
Reduction of intracellular amyloid beta toxicity in human MC65 cellsHomo sapiens11.0
Reduction of trophic factor withdrawal in rat primary cortical neuronsRattus norvegicus33.0

These studies indicate that this compound can effectively reduce oxidative stress and amyloid beta toxicity, which are critical factors in Alzheimer's pathology.

Case Studies

  • Neuroprotection in Aging Models
    • Research conducted at the Salk Institute demonstrated that this compound not only protects against amyloid-related toxicity but also addresses broader biological aging factors, such as microvascular leakage in mouse models .
  • Clinical Trials
    • A Phase I clinical trial is currently underway to assess the safety and efficacy of this compound in healthy adults, focusing on its potential application in treating Alzheimer's disease and age-related cognitive decline .
  • Mechanistic Insights
    • Studies have shown that this compound enhances neurogenic activity through its derivative CAD-31, which shifts metabolic profiles towards ketone body production—an alternative energy source for the brain during glucose scarcity .

Research Findings

Recent investigations have highlighted several key findings regarding this compound's efficacy:

  • Neurogenic Activity : Enhanced neurogenic effects were observed with CAD-31 compared to this compound, suggesting a possible pathway for developing more effective derivatives .
  • Inhibition of Amyloid Aggregation : Novel derivatives of this compound were synthesized and tested for their ability to inhibit β-amyloid aggregation, with promising results indicating significant protective effects against neurotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.